molecular formula C27H48O5 B098413 Bufol CAS No. 16991-60-9

Bufol

Cat. No. B098413
CAS RN: 16991-60-9
M. Wt: 452.7 g/mol
InChI Key: XZDHXPDYLPEFQI-GIQUADRUSA-N
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Description

Bufol is a steroid hormone that is found in the skin of toads, specifically the Bufo marinus species. This hormone has been shown to have a variety of biochemical and physiological effects, and has been the subject of extensive scientific research in recent years. In

Scientific Research Applications

Antiviral Activity of Bufotenine

Bufotenine, a natural alkaloid found in plant extracts and amphibian skin secretions, has been reported to exhibit potential antiviral properties. A study evaluated bufotenine's antiviral activity against various viruses, including rabies virus (RABV), canine coronavirus (CCoV), and herpes simplex virus type 1 (HSV-1). The study revealed significant inhibitory activity of bufotenine against RABV, suggesting a selective antiviral effect dependent on the virus's genetic lineage and infectious dose. However, no antiviral action was observed against CCoV, CAV-2, or HSV-1, indicating the specificity of bufotenine's antiviral effects (Barboza et al., 2021).

Anti-Inflammatory and Analgesic Properties

Bufotenine has shown potential in acting as an anti-inflammatory and analgesic agent. A study investigating the therapeutic effects of bufotenine against inflammation and pain found that it significantly inhibited swelling in animal models and increased pain thresholds. The study suggested that these effects could be related to bufotenine's interaction with lipid metabolism pathways, particularly influencing inflammatory mediators. The compound's binding to receptors like sigma-1 receptor and 5-Hydroxytryptamine receptor 3A was hypothesized to regulate these pathways, offering a potential treatment for inflammatory pain disorders (Wang et al., 2021).

Pharmacokinetics and Behavioral Effects

Bufotenine's effects on behavior, pathophysiology, and pharmacokinetics were studied in mice. Chronic treatment with bufotenine resulted in mild behavioral alterations without significant impacts on physiology or central nervous system (CNS) functions. The study showed that bufotenine was present in various organs, including the heart, kidney, lungs, and brain, at different doses, indicating its biodistribution patterns. The findings suggested the potential of bufotenine as a drug prototype for rabies treatment, given its tolerability and specific biodistribution in mice (Vigerelli et al., 2018).

Characterization and Potential Psychoactive Mechanisms

Bufotenine's chemical and molecular conformational properties were analyzed using surface-enhanced Raman scattering (SERS) and density functional theory (DFT). The study provided insights into the vibrational characteristics of bufotenine, contributing to the development of rapid and accurate methods for identifying controlled substances like bufotenine at trace amounts (Wu et al., 2022).

properties

CAS RN

16991-60-9

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-16(6-5-10-25(2,32)15-28)19-7-8-20-24-21(14-23(31)27(19,20)4)26(3)11-9-18(29)12-17(26)13-22(24)30/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1

InChI Key

XZDHXPDYLPEFQI-GIQUADRUSA-N

Isomeric SMILES

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

synonyms

5α-Bufol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bufol
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